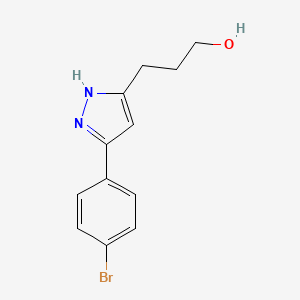

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. In the case of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the structure was determined using X-ray diffraction analysis, and the compound exhibited solvatochromic behavior in different solvents . Similarly, 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols were synthesized and characterized by IR and NMR spectroscopy, showing excellent antimicrobial activities . These studies suggest that the synthesis of such compounds is feasible and can yield products with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software, with results in agreement with experimental data . The geometrical parameters of these molecules are often confirmed by X-ray diffraction (XRD) data, providing a clear picture of the molecular conformation .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the presence of substituents on the phenyl rings. For example, the presence of a bromine atom can facilitate further chemical reactions, such as bromination or coupling reactions, due to its relatively high reactivity . The chemical behavior of these compounds can also be predicted by analyzing their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which indicate the sites of potential chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism, hyperpolarizability, and molecular electrostatic potential (MEP), have been characterized in several studies. Solvatochromic studies reveal how the compound's photophysical properties change with solvent polarity . The hyperpolarizability and MEP analyses provide insights into the nonlinear optical properties and the distribution of electronic charge across the molecule, respectively, which are important for understanding the reactivity and interaction of the compound with other molecules . Additionally, thermal and dielectric studies have been conducted to determine the stability and electrical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Characterization

Pyrazoles like 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol have garnered interest due to their applications in various fields such as pharmaceuticals and agrochemicals. A study by Vyas et al. (2012) focused on the synthesis and characterization of related pyrazole compounds, highlighting their potential in material science. The synthesized pyrazoles were characterized using techniques like powder XRD, FT–IR, and TG–DTA–DSC, providing insights into their physical and chemical properties.

Molecular Structure and Crystallography

Kumarasinghe et al. (2009) conducted a study on similar pyrazole compounds, emphasizing the significance of single-crystal X-ray analysis for unambiguous structure determination. Their research, detailed in Kumarasinghe et al. (2009), showcases the complex hydrogen bonding and molecular interactions in such compounds, which are crucial for understanding their potential applications in pharmaceuticals and material science.

Antiproliferative Potential in Cancer Research

A significant application of pyrazole derivatives lies in cancer research. Ananda et al. (2017) explored the antiproliferative effects of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, demonstrating their potential as antiproliferative agents against breast cancer and leukemia cells. The study, available in Ananda et al. (2017), highlighted the compounds' ability to induce apoptosis, making them promising candidates for developing new cancer treatments.

Application in Antimicrobial Research

Compounds similar to 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol have also shown promising results in antimicrobial research. A study by Sherkar and Bhandarkar (2015) revealed that synthesized pyrazole derivatives exhibited excellent antimicrobial activities, potentially paving the way for new antimicrobial agents.

Potential in Neuropharmacology

The pyrazole class of compounds has also been explored for its potential applications in neuropharmacology. A study by Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents, showcasing the versatility of these compounds in addressing various neurological disorders.

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

3-[3-(4-bromophenyl)-1H-pyrazol-5-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUVGJXBBQASQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)CCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575983 |

Source

|

| Record name | 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125161-02-6 |

Source

|

| Record name | 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)